molecular formula C19H20N2O3S B5726398 N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5726398
M. Wt: 356.4 g/mol
InChI Key: OTWSKYQMSJWRBO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide: is a synthetic organic compound that features a piperidine ring substituted with acetylphenyl and thiophenecarbonyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Acetylphenyl Group: This can be achieved via Friedel-Crafts acylation, where an acetyl group is introduced to a phenyl ring.

    Attachment of the Thiophenecarbonyl Group: This step might involve the use of thiophene-2-carbonyl chloride in the presence of a base to form the desired amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In industry, it might find applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, thiophene-containing compounds, and acetylphenyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Conclusion

This compound is a compound with potential applications in various fields of science and industry

Properties

IUPAC Name

N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13(22)14-4-6-16(7-5-14)20-18(23)15-8-10-21(11-9-15)19(24)17-3-2-12-25-17/h2-7,12,15H,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSKYQMSJWRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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